molecular formula C9H6BrNO B1594948 6-Bromoquinoline 1-oxide CAS No. 6563-11-7

6-Bromoquinoline 1-oxide

Cat. No.: B1594948
CAS No.: 6563-11-7
M. Wt: 224.05 g/mol
InChI Key: PSZUKCUBGTVVPJ-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

Quinoline, a nitrogen-containing heterocyclic aromatic compound, is a foundational scaffold in medicinal and organic chemistry. researchgate.netorientjchem.org Its bicyclic structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a key component in a multitude of natural products and synthetic compounds with significant pharmacological activities. orientjchem.orgsemanticscholar.orgnih.gov The versatility of the quinoline nucleus allows for extensive functionalization, enabling the development of derivatives with a wide array of biological properties, including anticancer, antimalarial, antibacterial, and antiviral activities. orientjchem.orgnih.govbohrium.com Consequently, the quinoline framework is considered a "privileged scaffold," a molecular structure that is recurrently found in bioactive molecules, making it a focal point for drug discovery and the synthesis of novel organic materials. researchgate.netbohrium.comresearchgate.net

Role of N-Oxidation in Quinoline Reactivity and Synthetic Utility

The introduction of an N-oxide group to the quinoline nitrogen atom profoundly alters the electronic properties and reactivity of the heterocyclic ring. This process, known as N-oxidation, enhances the reactivity of the quinoline system, particularly facilitating electrophilic substitution and C-H functionalization. researchgate.netresearchgate.net The N-oxide group acts as an activating and directing group, making the quinoline ring more susceptible to reactions that are otherwise difficult to achieve with the parent quinoline. researchgate.netresearchgate.net For instance, N-oxidation facilitates nitration at the pyridine ring of the quinoline moiety. semanticscholar.org This enhanced reactivity is a powerful tool for synthetic chemists, providing regioselective access to C-2 and C-8 functionalized quinoline compounds under mild conditions. researchgate.netresearchgate.net The resulting quinoline N-oxides are versatile precursors for creating a diverse range of substituted quinoline derivatives. researchgate.netorganic-chemistry.org

Overview of 6-Bromoquinoline (B19933) 1-oxide in Contemporary Organic Chemistry Research

6-Bromoquinoline 1-oxide is a derivative of quinoline that has garnered attention in contemporary organic synthesis as a valuable intermediate. The presence of both a bromine atom on the benzene ring and an N-oxide function provides multiple reaction sites for further molecular elaboration.

Synthesis and Physical Properties

This compound is typically synthesized via the oxidation of 6-bromoquinoline. semanticscholar.orgresearchgate.net Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid. semanticscholar.orgrsc.org The compound is a yellow solid with a reported melting point in the range of 131-133 °C or 140-142 °C, depending on the source. semanticscholar.orgchemicalbook.com

Table 1: Physical Properties of this compound

Property Value Source(s)
Molecular Formula C₉H₆BrNO chemicalbook.comnist.gov
Molecular Weight 224.05 g/mol chemicalbook.com
CAS Number 6563-11-7 chemicalbook.com
Appearance Yellow Solid semanticscholar.orgdoi.org
Melting Point 131-133 °C semanticscholar.org

Spectroscopic Data

The structure of this compound has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR). The proton (¹H) and carbon (¹³C) NMR spectra show characteristic shifts that are consistent with its structure. semanticscholar.orgrsc.org For example, in the ¹H NMR spectrum, the protons on the pyridine ring are shifted slightly upfield compared to the parent 6-bromoquinoline, while the H-8 proton is shifted downfield due to the effect of the N-O group. semanticscholar.org

Table 2: Selected ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Source(s)
H-2 8.56 d, 6.0 semanticscholar.org
H-3 7.35 dd, 8.4, 6.0 semanticscholar.org
H-4 7.68 d, 8.4 semanticscholar.org
H-5 8.06 d, 1.9 semanticscholar.org
H-7 7.84 dd, 9.2, 1.9 semanticscholar.org
H-8 8.63 d, 9.2 semanticscholar.org
¹³C NMR Chemical Shift (δ, ppm) Source(s)
C-2 122.2 semanticscholar.org
C-3 121.8 semanticscholar.org
C-4 123.3 semanticscholar.org
C-4a 135.9 semanticscholar.org
C-5 130.1 semanticscholar.org
C-6 125.0 semanticscholar.org
C-7 133.9 semanticscholar.org
C-8 131.6 semanticscholar.org

Note: NMR assignments and values can vary slightly between different sources and experimental conditions.

Reactivity and Synthetic Applications

The primary utility of this compound in research lies in its capacity to undergo further functionalization. A key reaction is nitration. Treating this compound with a nitrating mixture (e.g., nitric acid and sulfuric acid) leads to the formation of nitro derivatives, such as 6-bromo-5-nitroquinoline (B1267105) 1-oxide and 6-bromo-4-nitroquinoline 1-oxide. semanticscholar.orgresearchgate.net These nitrated compounds are valuable precursors for synthesizing aminoquinolines and other polyfunctionalized quinoline derivatives through nucleophilic aromatic substitution (SₙAr) reactions. semanticscholar.org This strategy represents a convenient method for introducing diverse functional groups onto the quinoline scaffold. semanticscholar.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-4-9-7(6-8)2-1-5-11(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZUKCUBGTVVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)[N+](=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282388
Record name 6-bromoquinoline 1-oxide
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Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6563-11-7
Record name NSC25694
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromoquinoline 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromoquinoline 1 Oxide

Direct N-Oxidation of 6-Bromoquinoline (B19933)

The most straightforward and common approach for the preparation of 6-bromoquinoline 1-oxide involves the direct oxidation of the nitrogen atom in the 6-bromoquinoline scaffold. This transformation increases the electron density of the quinoline (B57606) ring system, making it more susceptible to certain electrophilic and nucleophilic substitutions. rhhz.net The choice of oxidizing agent and reaction conditions can influence the yield and purity of the final product.

Hydrogen peroxide (H₂O₂) is a frequently used oxidant for the N-oxidation of quinolines, often employed in the presence of an acid or a metal catalyst. One established method involves reacting 6-bromoquinoline with hydrogen peroxide in acetic acid at reflux temperature. semanticscholar.org This process provides a direct route to the desired N-oxide.

More advanced catalytic systems have been developed to improve efficiency and mildness of the reaction conditions. A notable example is the use of phosphomolybdic acid as a catalyst in acetonitrile. nih.govrsc.org This system allows the reaction between 6-bromoquinoline and aqueous hydrogen peroxide to proceed efficiently, yielding this compound in good yields under milder conditions than the uncatalyzed acetic acid method. nih.govrsc.org In one specific protocol, the reaction is carried out with 1.5 equivalents of 30% H₂O₂ and 2 mol% of phosphomolybdic acid in acetonitrile, affording the product in 77% yield. nih.govrsc.org

meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used reagent for the N-oxidation of various heterocyclic compounds, including 6-bromoquinoline. organic-chemistry.org The reaction is typically carried out in a chlorinated solvent such as chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₃). The N-oxidation of 6-bromoquinoline with m-CPBA proceeds smoothly and is considered a reliable method for obtaining this compound in high yield. semanticscholar.orgresearchgate.net For instance, treating 6-bromoquinoline with m-CPBA in chloroform results in an 87% yield of the N-oxide product. semanticscholar.org This method is often preferred for its high efficiency and the relatively simple work-up procedures. semanticscholar.orgderpharmachemica.com

Table 1: Comparison of Direct N-Oxidation Methods for 6-Bromoquinoline

Method Oxidant Catalyst/Solvent Temperature Yield (%) Reference(s)
Peroxide/Acid Hydrogen Peroxide Acetic Acid Reflux 60% semanticscholar.org
Catalytic Peroxide Hydrogen Peroxide Phosphomolybdic acid / Acetonitrile - 77% nih.govrsc.org
Peroxy-acid m-CPBA Chloroform - 87% semanticscholar.org

Alternative Synthetic Routes to Quinoline 1-Oxides Relevant to this compound Analogs

While direct oxidation is standard for this compound itself, alternative methods that construct the quinoline N-oxide skeleton through cyclization are crucial for accessing a diverse range of substituted analogs.

Several synthetic strategies build the quinoline N-oxide ring system from acyclic precursors. These methods offer versatility in introducing various substituents onto the heterocyclic core.

Cyclization of Alkylidene O-Nitroarylacetonitriles : Substituted quinoline N-oxides can be prepared through a base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles. combichemistry.com This approach is valuable as the starting materials are readily accessible. combichemistry.com

Electrochemical Reductive Cyclization : A modern and green approach involves the electrochemical reduction of 2-allyl-substituted nitroarenes. chemrxiv.orgchemrxiv.org This method uses a simple, undivided electrochemical cell to generate nitroarene radical anions, which then undergo cyclization to form quinoline N-oxides. chemrxiv.orgchemrxiv.org The reaction is notable for its mild conditions and tolerance of various functional groups, including aryl, heteroaryl, and alkyl substituents. chemrxiv.org

[3+2] Cycloaddition/Reductive Cyclization : A novel route to pyrrolo[3,4-c]quinoline N-oxides involves a stepwise [3+2] cycloaddition followed by a reductive cyclization. researchgate.net This reaction starts from readily available 2-nitrochalcones and activated methylene (B1212753) isocyanides. researchgate.net

Transition metals play a significant role in the chemistry of quinolines and their N-oxides, although they are more commonly employed for the functionalization of a pre-existing quinoline N-oxide ring rather than for its initial synthesis. acs.orgrsc.orgias.ac.in For example, transition metal catalysis is pivotal for C-H functionalization at various positions of the quinoline N-oxide scaffold, enabling the introduction of new carbon-carbon and carbon-nitrogen bonds. rhhz.netacs.orgbeilstein-journals.org

However, transition metal catalysis is also integral to the synthesis of the quinoline core itself, which can then be subjected to N-oxidation. ias.ac.in Numerous methods, such as copper-catalyzed one-pot reactions of anilines and aldehydes or palladium-catalyzed domino reactions, can produce highly substituted quinolines that are precursors to N-oxide analogs. ias.ac.in Furthermore, some of the peroxide-mediated N-oxidation methods are themselves catalyzed by transition metal-based species, such as the molybdenum in phosphomolybdic acid, highlighting the intersection of these synthetic strategies. nih.govrsc.org

Reactivity and Transformation Pathways of 6 Bromoquinoline 1 Oxide

Electrophilic Aromatic Substitution Reactions

The N-oxide functionality significantly activates the quinoline (B57606) ring system towards electrophilic attack, particularly at the C4 and C5 positions. This is a key feature of its reactivity profile.

The nitration of 6-bromoquinoline (B19933) 1-oxide is a well-documented transformation that demonstrates the directing effects of the N-oxide group. Treatment of 6-bromoquinoline 1-oxide with a mixture of nitric acid and sulfuric acid under controlled temperature conditions leads to the formation of two primary products: 6-bromo-5-nitroquinoline (B1267105) 1-oxide and 6-bromo-4-nitroquinoline 1-oxide. semanticscholar.org

The reaction typically yields 6-bromo-5-nitroquinoline 1-oxide as the major product, with 6-bromo-4-nitroquinoline 1-oxide formed in a smaller ratio. semanticscholar.org For instance, the slow addition of a nitrating mixture to an ice-chilled solution of this compound resulted in the isolation of the 5-nitro and 4-nitro isomers in 57% and 29% yields, respectively, after column chromatography. semanticscholar.org The synthesis of 6-bromo-5-nitroquinoline-1-oxide from its parent N-oxide is noted as a regioselective process that can be conducted under mild conditions.

ProductReagentsConditionsYield (%)
6-Bromo-5-nitroquinoline 1-oxideHNO₃/H₂SO₄0 °C, 4 h57
6-Bromo-4-nitroquinoline 1-oxideHNO₃/H₂SO₄0 °C, 4 h29
This table presents typical yields from the nitration of this compound.

The regioselectivity of nitration on the this compound system is dictated by the reaction conditions, specifically the acidity of the medium. The N-oxide group can exist in two states: the free (unprotonated) form and the O-protonated form (a quinolinium ion).

In strongly acidic media, the N-oxide oxygen is protonated, forming a positively charged oxonium ion. google.com This protonated species strongly deactivates the pyridine (B92270) ring and directs the incoming electrophile (nitronium ion, NO₂⁺) to the carbocyclic (benzene) ring. Electrophilic attack occurs preferentially at the C5 and C8 positions. researchgate.net For this compound, the bromine at C6 inductively deactivates the benzene (B151609) ring, further directing the nitration to the C5 position. Electrostatic repulsion between the positive charge on the protonated N-oxide and the incoming electrophile may also contribute to the preference for C5 attack. google.com

Conversely, the formation of the C4-nitro product can be attributed to the reaction of the unprotonated N-oxide molecule. google.comresearchgate.net In this state, the N-oxide group acts as a powerful activating group through resonance, increasing electron density at the C2 and C4 positions of the pyridine ring. While some N-oxide molecules may not be protonated even in acidic conditions, allowing for a smaller amount of nitration to occur at the C4 position. google.com

Nucleophilic Substitution Reactions

The this compound scaffold is amenable to nucleophilic substitution reactions, both through displacement of the halogen and through modification of the N-oxide moiety itself.

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on this compound is not typically observed. However, the N-oxide serves as a crucial functional group to facilitate a transformation pathway leading to halogen displacement. The nitration of this compound to 6-bromo-5-nitroquinoline 1-oxide (and its subsequent deoxygenation to 6-bromo-5-nitroquinoline) introduces a strong electron-withdrawing nitro group adjacent to the bromine atom. researchgate.net

This nitro group significantly activates the C6 position towards nucleophilic attack, enabling the displacement of the bromide ion. researchgate.netresearchgate.net For example, 6-bromo-5-nitroquinoline readily undergoes SNAr reactions with nucleophiles like morpholine (B109124) and piperazine (B1678402), especially under microwave-assisted conditions, to produce the corresponding 6-substituted-5-nitroquinolines in high yields. researchgate.netresearchgate.net This demonstrates an important indirect reactivity pathway for this compound, where it acts as a precursor to a highly reactive intermediate for SNAr reactions.

The N-oxide group can be readily removed through deoxygenation (reduction) to yield the corresponding 6-bromoquinoline. This is a common and synthetically useful transformation. A variety of reagents can accomplish this reduction under mild conditions.

One effective method involves the use of zinc dust in the presence of a proton source, such as ammonium (B1175870) chloride, in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net This system has been used to deoxygenate a 5-amino-6-bromoquinoline derivative in high yield (81%). researchgate.net Other general methods for the deoxygenation of quinoline N-oxides include the use of phosphorus trichloride (B1173362) (PCl₃) or other metal-based reducing systems. The deoxygenation is often a key step in multi-step syntheses where the N-oxide is initially used to direct other functionalizations.

Reagent SystemSubstrate ClassProductNotes
Zinc dust / NH₄ClSubstituted Quinoline N-OxidesCorresponding QuinolineMild conditions, high yields reported. researchgate.net
PCl₃ or POCl₃Quinoline-4(1H)-one IntermediatesChloroquinolineUsed for simultaneous chlorination and deoxygenation.
This table summarizes common deoxygenation reagents for quinoline N-oxides and related structures.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C6 position of the quinoline scaffold makes this compound and its derivatives excellent substrates for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct coupling on the N-oxide may be possible, it is common to first deoxygenate the molecule to 6-bromoquinoline before performing the coupling.

The resulting 6-bromoquinoline is a versatile building block for reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. For instance, the Suzuki-Miyaura cross-coupling of bromo-tetrahydroquinolines (derived from bromoquinolines) with phenylboronic acid in the presence of a palladium catalyst has been reported. A specific Suzuki-type reaction has been described for 6-bromo-5-nitroquinoline, a direct downstream product of this compound, using a Pd(dppf)Cl₂ catalyst to introduce an isobutyl group. This highlights the utility of the C6-bromo position for constructing more complex molecular architectures, a synthetic route that originates with this compound.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemProduct
Suzuki-Miyaura6-Bromo-5-nitroquinolineIsobutylzinc bromidePd(dppf)Cl₂ / CuI6-Isobutyl-5-nitroquinoline
This table shows a representative metal-catalyzed cross-coupling reaction on a direct derivative of this compound.

Suzuki-Miyaura Coupling and Related Arylation Strategies

The carbon-bromine bond at the C6 position of this compound is a prime site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, typically with an aryl or heteroaryl boronic acid. While direct Suzuki-Miyaura coupling on this compound itself is a feasible transformation, much of the documented research focuses on related arylation strategies or on derivatives where the N-oxide directs functionalization at other positions.

The N-oxide group can influence the reactivity of the C-Br bond and also offers a handle for subsequent chemical modifications. Research has shown that various substituted quinoline N-oxides can successfully undergo Suzuki-Miyaura coupling. acs.orgrsc.org For instance, the coupling of bromo-substituted quinoline N-oxides with boronic acids is a key step in the synthesis of natural products like Aurachin B. acs.orgrsc.org

Furthermore, direct C-H arylation strategies, which are related to the Suzuki-Miyaura reaction, have been successfully applied to this compound. In these reactions, the N-oxide group directs the functionalization at the C2 position, while the C6-bromo group remains intact, providing a site for further diversification. rhhz.net For example, a KMnO₄-mediated radical cross-coupling allows for the C2-arylation of various quinoline N-oxides, and 6-bromoquinoline N-oxide is noted to be a well-tolerated substrate in this transformation. rhhz.net

Table 1: Examples of Suzuki-Miyaura and Related Arylation Reactions on Quinoline N-Oxide Scaffolds This table presents findings from related quinoline N-oxide systems to illustrate the typical conditions and outcomes of such coupling reactions.

Reactant 1 Reactant 2 Catalyst/Reagents Product Type Yield Reference
4-Bromo-3-hydroxyquinoline-N-oxide Polyprenyl boronic acid Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O 4-Prenylated-3-hydroxyquinoline-N-oxide Moderate acs.orgrsc.org
Quinolone N-oxide Arylboronic Acid KMnO₄, CH₃CN 2-Arylquinoline N-oxide Good rhhz.net
6-Bromoquinoline N-oxide Phenylboronic acid KMnO₄, CH₃CN 2-Phenyl-6-bromoquinoline N-oxide Good rhhz.net
6-Bromoquinoline N-oxide Phenylboronic acid [RuCl₂(p-cymene)]₂, AgOTf, Cu(OTf)₂, Ag₂O 8-Phenyl-6-bromoquinoline 24% nih.gov

Palladium-Catalyzed Heteroarylation with 6-Bromoquinoline Derivatives

The 6-bromoquinoline moiety, often without the N-oxide, serves as an excellent electrophilic partner in various palladium-catalyzed heteroarylation reactions. These transformations are crucial for constructing complex molecules containing multiple heterocyclic units. The bromine at the C6 position is readily activated by palladium catalysts, enabling coupling with a range of heteroaryl partners.

One notable example is the mono-α-arylation of α-(2-azaheteroaryl) acetates with 6-bromoquinoline. This reaction, utilizing a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand like X-Phos, efficiently produces α-(quinolin-6-yl) substituted heteroaryl acetates in high yields. Similarly, pyridylmethyl silyl (B83357) ethers can be arylated with 6-bromoquinoline at room temperature using a Pd(OAc)₂/NIXANTPHOS catalyst system. thieme-connect.com This method is robust and tolerates various functional groups. thieme-connect.com

Another strategy involves the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with 6-bromoquinoline, which provides the coupled product in a moderate yield. This approach utilizes the dithiane as a nucleophilic partner in a polarity-reversed strategy.

Table 2: Palladium-Catalyzed Heteroarylation Reactions Involving 6-Bromoquinoline This table summarizes various palladium-catalyzed cross-coupling reactions where 6-bromoquinoline is used as a substrate to form C-C bonds with other heterocyclic systems.

Heteroaryl Nucleophile Catalyst System Product Yield Reference
Ethyl 2-(pyridin-2-yl)acetate Pd(OAc)₂ / X-Phos Ethyl 2-(pyridin-2-yl)-2-(quinolin-6-yl)acetate 96%
4-Pyridylmethyl silyl ether Pd(OAc)₂ / NIXANTPHOS Aryl(4-pyridyl)(quinolin-6-yl)methanol 85% thieme-connect.com
2-Phenyl-1,3-dithiane Pd₂(dba)₃ / Xantphos 2-Phenyl-2-(quinolin-6-yl)-1,3-dithiane 30%

C-H Activation and Functionalization

The quinoline N-oxide framework is an exemplary substrate for C-H activation reactions. The N-oxide group acts as an internal directing group, guiding transition metal catalysts to specific C-H bonds, thereby enabling their selective functionalization without the need for pre-installed leaving groups.

Directed C-H Bond Activation Guided by the N-Oxide Group

The N-oxide moiety in this compound exerts a powerful directing effect in C-H functionalization reactions. It primarily activates the C-H bonds at the C2 and C8 positions through the formation of a stable five-membered pallada- or rhodacycle intermediate. This regioselectivity is a cornerstone of its synthetic utility.

Numerous studies have demonstrated the C2-arylation of quinoline N-oxides using various coupling partners. A metal-free approach utilizes boronic acids in DMSO, leading to regioselective C2-substitution. More commonly, transition metals are employed. A potassium permanganate-mediated radical cross-coupling reaction effectively arylates the C2 position of this compound, leaving the C6-bromo substituent available for subsequent transformations. rhhz.net

The C8 position can also be selectively functionalized. A ruthenium(II)-catalyzed reaction with arylboronic acids leads to C8-arylation, followed by in-situ deoxygenation of the N-oxide to yield the 8-arylquinoline. nih.gov In this specific reaction, this compound was converted to 6-bromo-8-phenylquinoline in a 24% yield. nih.gov Rhodium(III) catalysts have also been developed for the highly efficient and regioselective C8-alkylation and alkynylation of quinoline N-oxides under mild conditions. acs.org

Table 3: N-Oxide Directed C-H Functionalization of this compound This table highlights the regioselective functionalization at the C2 and C8 positions of this compound, directed by the N-oxide group.

Position Reaction Type Catalyst/Reagents Product Yield Reference
C2 Arylation KMnO₄, Phenylboronic acid 2-Phenyl-6-bromoquinoline N-oxide Good rhhz.net
C8 Arylation [RuCl₂(p-cymene)]₂, AgOTf, Phenylboronic acid 6-Bromo-8-phenylquinoline 24% nih.gov

Annulation Reactions Involving Quinoline N-Oxides

Quinoline N-oxides are versatile 1,3-dipoles and can participate in a variety of annulation and cycloaddition reactions to construct fused heterocyclic ring systems. thieme-connect.com These reactions leverage the electronic nature of the N-oxide to engage with various dipolarophiles like alkynes, alkenes, and isocyanides.

A specific example involving a derivative is the rhodium-catalyzed [3+3]-annulation of this compound with cyclopropenones, which provides access to complex fused quinoline structures. rsc.org This transformation highlights the ability of the N-oxide to facilitate the formation of multiple new bonds in a single operation.

The broader class of quinoline N-oxides undergoes a rich variety of such transformations. Transition-metal-free tandem [3+2] cycloaddition/ring-opening/O-arylation with ynones yields 3-(2-quinolyl)chromones. rsc.org Rhodium(III) catalysts are particularly effective, enabling the coupling of quinoline N-oxides with internal diarylalkynes to form 8-functionalized quinolines through a cascade involving C-H activation and oxygen atom transfer. acs.orgnih.gov Copper-catalyzed tandem cycloadditions with gem-difluorostyrenes have also been reported to produce 2-aroylquinolines. acs.orgnih.gov These annulation strategies provide powerful tools for the rapid assembly of complex polycyclic aromatic systems based on the quinoline core.

Derivatization Strategies Originating from 6 Bromoquinoline 1 Oxide

Synthesis of Polyfunctionalized Quinoline (B57606) N-Oxides

A primary strategy for the derivatization of 6-Bromoquinoline (B19933) 1-oxide involves electrophilic nitration, which introduces a nitro group that can subsequently be converted into other functionalities. The N-oxide group activates the quinoline ring, directing the nitration to specific positions. semanticscholar.org

The direct nitration of 6-bromoquinoline 1-oxide using a mixture of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 0 °C yields a mixture of two main products: 6-bromo-5-nitroquinoline (B1267105) 1-oxide and 4-nitro-6-bromoquinoline 1-oxide. semanticscholar.org The reaction demonstrates regioselectivity, with the major product being the 5-nitro derivative. semanticscholar.org This selectivity can be attributed to the electronic effects of the N-oxide functionality, which directs electrophiles to the C-5 position. semanticscholar.org The reaction is typically stirred for several hours, after which the products are isolated by pouring the mixture onto ice and purifying the resulting solid via column chromatography. semanticscholar.org

Detailed findings from the nitration reaction are presented below:

Starting MaterialReagentsProduct(s)YieldReference
This compoundH₂SO₄, HNO₃6-Bromo-5-nitroquinoline 1-oxide57% semanticscholar.org
4-Nitro-6-bromoquinoline 1-oxide29% semanticscholar.org

Table 1: Products and Yields from the Nitration of this compound.

The successful introduction of a nitro group onto the this compound core provides a key intermediate for further functionalization, creating a polyfunctionalized quinoline N-oxide scaffold.

Generation of Novel Substituted Quinoline Scaffolds

The functionalized derivatives of this compound, such as its nitrated counterparts, are valuable precursors for generating novel substituted quinoline scaffolds. These intermediates can undergo nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom or the nitro group is displaced by a nucleophile. This approach allows for the introduction of a wide range of substituents, leading to diverse molecular architectures. semanticscholar.orgresearchgate.net

For instance, the bromo-nitro-quinoline derivatives obtained from this compound can be converted into useful cyclic amines. researchgate.net This represents a synthetic strategy to access novel quinoline derivatives that may possess significant biological activities. semanticscholar.orgresearchgate.net The activation provided by the nitro group facilitates the displacement of the adjacent bromine atom by nucleophiles like morpholine (B109124) or piperazine (B1678402), leading to the formation of 6-substituted morpholinyl- or piperazinyl-quinolines. semanticscholar.orgresearchgate.net While this specific reaction often involves the deoxygenated 6-bromo-5-nitroquinoline, the pathway originates from the N-oxide precursor.

Pathways to Aminoquinoline Derivatives

A significant application of the nitrated derivatives of this compound is their conversion to aminoquinoline derivatives. The nitro group, introduced as described in section 4.1, serves as a precursor to an amino group, which is a common feature in many pharmacologically active compounds. researchgate.net

The reduction of the nitro group can be achieved using various reducing agents. One effective method involves the use of powdered iron (Fe) in an acidic aqueous medium. semanticscholar.org Specifically, 6-bromo-5-nitroquinoline 1-oxide can be refluxed with iron powder in water with a catalytic amount of acetic acid to yield 5-amino-6-bromoquinoline 1-oxide. semanticscholar.org This transformation provides a direct route to aminoquinoline N-oxides, which can be used in further synthetic elaborations or be deoxygenated to the corresponding aminoquinolines.

The table below summarizes the synthesis of an aminoquinoline derivative from its nitro precursor.

Starting MaterialReagentsProductYieldReference
6-Bromo-5-nitroquinoline 1-oxideFe, H₂O, CH₃COOH5-Amino-6-bromoquinoline 1-oxide60% semanticscholar.org

Table 2: Synthesis of 5-Amino-6-bromoquinoline 1-oxide.

This pathway highlights the strategic importance of this compound as a starting material for accessing the valuable class of aminoquinoline compounds.

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 6-Bromoquinoline (B19933) 1-oxide. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each nucleus, confirming the substitution pattern of the quinoline (B57606) ring system.

In the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the pyridine (B92270) and benzene (B151609) rings resonate in distinct regions. The introduction of the N-oxide function causes a characteristic upfield shift of the pyridine ring protons, particularly H-2, compared to the parent 6-bromoquinoline. Conversely, the γ-gauche effect of the N-oxide group results in a downfield shift for the H-8 proton. semanticscholar.org The signals for the protons are observed as doublets and doublets of doublets, with coupling constants that reveal the connectivity between adjacent protons. semanticscholar.orgsinop.edu.tr

The ¹³C NMR spectrum provides further confirmation of the molecular structure, with distinct signals for each of the nine carbon atoms. The chemical shifts are influenced by the bromine substituent and the N-oxide group, providing a complete map of the carbon skeleton. semanticscholar.org

¹H NMR Data for 6-Bromoquinoline 1-oxide in CDCl₃

Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-2 8.56 d 6.0
H-3 7.35 dd 8.4, 6.0
H-4 7.68 d 8.4
H-5 8.06 d 1.9
H-7 7.84 dd 9.2, 1.9
H-8 8.63 d 9.2

Data sourced from a 500 MHz NMR spectrometer. semanticscholar.org

¹³C NMR Data for this compound in CDCl₃

Carbon Chemical Shift (δ) in ppm
C-2 135.9
C-3 123.3
C-4 121.8
C-4a 140.0
C-5 125.0
C-6 122.2
C-7 133.9
C-8 131.6
C-8a 130.1

Data sourced from a 125 MHz NMR spectrometer. semanticscholar.org

X-ray Diffraction Studies for Solid-State Structure Determination

While XRD studies have been crucial in confirming the structure of derivatives, such as 6-bromo-5-nitroquinoline-1-oxide which crystallizes in the orthorhombic space group Pmc2₁, specific crystallographic data for the parent compound, this compound, is not detailed in the surveyed scientific literature. cumhuriyet.edu.tr The analysis of its derivatives demonstrates the utility of XRD in providing unambiguous structural proof and understanding intermolecular interactions within the crystal. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The spectrum shows bands corresponding to the aromatic C-H stretching and the vibrations of the quinoline ring system. A particularly important feature is the N-O stretching vibration, which is characteristic of N-oxides. The presence of the C-Br bond is also confirmed by its characteristic absorption in the lower frequency region of the spectrum. semanticscholar.org

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Description of Vibration
3289 - 3067 Aromatic C-H stretching
1590, 1560 C=C and C=N ring stretching
1142 N-O stretching
776, 732 C-Br stretching and C-H bending

Data obtained using the solid KBr method. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By providing a very precise mass-to-charge ratio (m/z), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

This technique is frequently employed in the characterization of quinoline derivatives to confirm their identity and elemental composition. doi.org While studies involving this compound mention the use of HRMS for analytical purposes, specific data detailing the exact calculated and experimentally found mass for the parent compound is not available in the reviewed literature. semanticscholar.orgarkat-usa.org The technique remains a standard and essential tool for the unambiguous confirmation of the synthesis of this and related compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental chemical properties of quinoline (B57606) derivatives. These methods provide a theoretical framework to support and interpret experimental findings.

Electronic Structure Analysis

Theoretical investigations into the electronic structure of 6-bromo-5-nitroquinoline-1-oxide, a closely related derivative, have been performed using DFT at the B3LYP/6-311G(d,p) level. cumhuriyet.edu.tr These calculations reveal a planar quinoline ring system where the attached nitro and bromine groups act as significant electron-withdrawing entities. This electron withdrawal has a profound effect on the charge distribution across the molecule. For instance, DFT studies have confirmed a charge density of -0.43 e⁻ on the nitro group of 6-bromo-5-nitroquinoline-1-oxide. The N-oxide functional group also influences the electronic environment, particularly of the pyridine (B92270) ring.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity and kinetic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are critical parameters. For 6-bromo-5-nitroquinoline-1-oxide, the HOMO-LUMO energy gap has been calculated to be 3.68 eV. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. scirp.org This value highlights the molecule's potential for reactivity, which is relevant for its applications in medicinal and materials chemistry. The strong charge transfer interactions indicated by these calculations are considered responsible for the bioactivity of such molecules. scirp.org

Table 1: Calculated Electronic Properties of 6-Bromo-5-nitroquinoline-1-oxide

PropertyValueReference
HOMO-LUMO Energy Gap3.68 eV
Dipole Moment6.12 D

Prediction of Reactivity and Regioselectivity

Computational studies are pivotal in predicting the reactivity and regioselectivity of chemical reactions. For 6-bromoquinoline (B19933) 1-oxide, the N-oxide group is known to activate the quinoline ring system. semanticscholar.org Experimental and theoretical studies on the nitration of 6-bromoquinoline 1-oxide show that the reaction can lead to the formation of both 4-nitro and 5-nitro derivatives. semanticscholar.org The regioselectivity is influenced by reaction conditions. Molecular electrostatic potential (MEP) maps, derived from DFT calculations, can identify electrophilic and nucleophilic sites, thereby predicting where chemical reactions are most likely to occur. For instance, in the nitration of this compound, the formation of 6-bromo-5-nitroquinoline-1-oxide is a key synthetic step, indicating a preference for substitution at the C5 position under certain conditions. cumhuriyet.edu.tr

Molecular Modeling Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These studies are essential for understanding the three-dimensional structure and intermolecular forces that govern the properties of chemical compounds in their solid state.

Conformational Analysis

Conformational analysis is fundamental to understanding the spatial arrangement of atoms in a molecule. For quinoline derivatives, which are largely planar, the primary focus is often on the orientation of substituent groups. The quinoline ring itself is rigid, but different conformations can arise from the rotation of flexible side chains. In the case of 6-bromo-5-nitroquinoline-1-oxide, the molecule is observed to be largely planar, with a dihedral angle of 0.80° between the pyridine and phenyl rings in one of its crystalline forms. semanticscholar.org This planarity is a key feature of its structure.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is determined by a variety of intermolecular interactions. X-ray diffraction studies on 6-bromo-5-nitroquinoline-1-oxide have provided detailed information about its crystal structure. cumhuriyet.edu.trsemanticscholar.org The compound crystallizes in the orthorhombic space group Pmc2₁, with specific lattice parameters. cumhuriyet.edu.tr The analysis of the crystal structure reveals the presence of intermolecular C-H···Br and C-H···O interactions, which play a role in stabilizing the crystal packing. semanticscholar.org Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within the crystal. cumhuriyet.edu.tr

Table 2: Crystal Data for 6-Bromo-5-nitroquinoline-1-oxide

ParameterValueReference
Crystal SystemOrthorhombic semanticscholar.org
Space GroupPmc2₁ cumhuriyet.edu.tr
a (Å)13.6694 cumhuriyet.edu.tr
b (Å)9.6036 cumhuriyet.edu.tr
c (Å)14.1177 cumhuriyet.edu.tr
Z8 cumhuriyet.edu.tr
Density (mg/m³)1.929 cumhuriyet.edu.tr

Applications in Advanced Organic Synthesis and Chemical Research

Utilization as a Synthetic Building Block for Complex Molecules

6-Bromoquinoline (B19933) 1-oxide is a valuable and versatile building block in organic synthesis, providing a platform for the construction of more complex molecules. evitachem.com Its structure, featuring a bromine atom and an N-oxide group, offers multiple reaction sites for functionalization. The bromine at the C-6 position is particularly useful for forming new carbon-carbon bonds through various metal-catalyzed cross-coupling reactions. For instance, it can readily participate in Suzuki-Miyaura coupling reactions with arylboronic acids to create 6-arylquinoline derivatives. thieme-connect.comacs.org This method allows for the strategic introduction of diverse substituents onto the quinoline (B57606) core.

The N-oxide functionality significantly influences the molecule's reactivity. It activates the quinoline ring, facilitating reactions that might not occur with the parent 6-bromoquinoline. For example, the N-oxide can direct nitration to specific positions on the ring, such as C-5, under mild conditions. researchgate.netcumhuriyet.edu.tr This regioselectivity is crucial for synthesizing specifically substituted quinolines. Furthermore, the N-oxide group can be easily removed through deoxygenation reactions using reagents like zinc dust, restoring the quinoline aromatic system after other modifications have been made. semanticscholar.org This dual capability to activate the ring for substitution and then be removed makes 6-bromoquinoline 1-oxide a strategic precursor for polyfunctional quinolines. researchgate.netsemanticscholar.org

Precursor in the Synthesis of Heterocyclic Compounds

The unique chemical reactivity of this compound makes it an important precursor for the synthesis of a variety of heterocyclic compounds. nih.gov Its structure serves as a foundation for building more elaborate, fused ring systems. The N-oxide group, in particular, enhances the electron-deficient nature of the pyridine (B92270) ring within the quinoline system, making adjacent C-H bonds more acidic and susceptible to functionalization. rhhz.net

One key application is in the synthesis of substituted nitroquinolines. The N-oxidation of 6-bromoquinoline facilitates subsequent nitration reactions, leading to products like 6-bromo-5-nitroquinoline-1-oxide. researchgate.netcumhuriyet.edu.tr These nitro-derivatives are themselves versatile intermediates. The nitro group can be reduced to an amino group, which can then be used in cyclization reactions to form new heterocyclic rings fused to the quinoline scaffold. Furthermore, the presence of both a bromine atom and a nitro group allows for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of cyclic amines like morpholine (B109124) and piperazine (B1678402) to create complex, polyfunctional quinoline derivatives. researchgate.netsemanticscholar.org This step-wise functionalization provides a controlled pathway to novel heterocyclic structures that are otherwise difficult to access.

Role in the Development of Catalytic Systems (General)

While not a catalyst itself, this compound and its derivatives are instrumental in the development of new catalytic systems, primarily by serving as precursors to specialized ligands. The quinoline scaffold is a common motif in ligands used for transition-metal catalysis. nih.gov The nitrogen atom of the quinoline ring can coordinate with a metal center, and the N-oxide offers an additional coordination site, potentially influencing the catalyst's activity and selectivity.

The bromine atom at the 6-position provides a convenient handle for chemical modification. Through cross-coupling reactions, various functional groups can be attached to this position, allowing for the fine-tuning of the ligand's electronic and steric properties. This tunability is critical in optimizing a catalyst's performance for a specific chemical transformation. For example, derivatives of this compound can be used to synthesize ligands for ruthenium catalysts employed in C-H activation reactions. acs.org The ability to systematically modify the ligand structure starting from a common precursor like this compound accelerates the discovery and optimization of new and more efficient catalytic systems.

Exploration in Medicinal Chemistry Research as Scaffolds for Compound Libraries (Excluding in vivo and clinical data)

The quinoline ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide array of pharmacological activities. researchgate.netnih.govresearchgate.net this compound serves as an excellent starting point for generating libraries of novel quinoline-based compounds for drug discovery research. evitachem.com The bromine atom is a key feature, enabling rapid diversification of the molecular structure through established synthetic methods like cross-coupling reactions. nih.gov This allows medicinal chemists to synthesize a large number of analogs with varied substituents at the 6-position, creating a compound library for screening against biological targets.

The N-oxide group further enhances the utility of the scaffold. It can be retained as a structural feature, as quinoline N-oxides themselves have been studied for their biological activities, or it can be removed later in the synthesis to yield the corresponding quinoline derivatives. lew.ro This flexibility allows for the creation of diverse molecular architectures around a central quinoline core, which is a fundamental strategy in modern medicinal chemistry for exploring chemical space and identifying new lead compounds.

Ligand Design for Enzyme Inhibition Studies (In Vitro)

In the field of medicinal chemistry, derivatives of this compound are used to design and synthesize potential enzyme inhibitors for in vitro evaluation. The quinoline framework acts as a rigid scaffold that can be decorated with various functional groups designed to interact with the active site of a target enzyme. For instance, substituted quinolines derived from this precursor have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms. researchgate.net

The synthetic accessibility of derivatives from this compound allows researchers to systematically probe the enzyme's binding pocket. By introducing different substituents, particularly at the 6-position via the bromine handle, chemists can explore how size, shape, and electronic properties affect binding affinity and inhibitory potency. The resulting compounds are tested in biochemical assays, such as fluorescence-based kinase inhibition assays or enzymatic assays for PD-L1, to quantify their inhibitory activity (e.g., IC₅₀ values). nih.gov This in vitro data is crucial for understanding the molecular interactions between the ligand and the enzyme, guiding the design of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-activity relationship (SAR) studies are a critical component of scaffold optimization in drug discovery, and this compound is a valuable tool for this purpose. semanticscholar.orgacs.org SAR studies aim to understand how specific structural modifications to a molecule influence its biological activity. By starting with the this compound scaffold, chemists can create a series of related compounds and test them in vitro to build a detailed SAR profile.

For example, a series of quinazoline (B50416) derivatives, a related heterocyclic system, was synthesized where the effect of different substituents on antiproliferative activity was measured. nih.gov Studies on quinoline derivatives have shown that modifications to the scaffold can significantly impact their ability to inhibit enzymes or interact with receptors. researchgate.netacs.org For instance, in a series of quinazoline compounds designed as 5-HT₃ receptor ligands, replacing a chloro group with hydrogen resulted in a nearly 100-fold increase in affinity for one analog, demonstrating a clear SAR. acs.org Computational modeling and molecular docking are often used alongside synthesis to predict how these structural changes will affect binding to a target protein. nih.gov

The data gathered from these studies is often compiled to identify trends. The table below illustrates a hypothetical SAR study based on findings for related quinoline and quinazoline derivatives, where different substituents at various positions lead to changes in inhibitory concentration (IC₅₀).

Compound IDScaffoldR1 Group (at C2)R2 Group (at C6)R3 Group (at C4)In Vitro IC₅₀ (µM)Notes
Lead-1Quinoline-CH₃-Br-COOH45.5Initial scaffold
Analog-1AQuinoline-CH₃-Phenyl-COOH25.2Increased potency with aryl group at C6
Analog-1BQuinoline-CH₃-Morpholinyl-COOH15.8Cyclic amine at C6 improves activity
Analog-2AQuinoline-H-Br-COOH62.1Removal of C2-methyl reduces potency
Analog-3AQuinoline N-oxide-CH₃-Br-COOH38.9N-oxide slightly improves potency over parent
Analog-3BQuinoline N-oxide-CH₃-Phenyl-COOH19.7Synergistic effect of N-oxide and C6-aryl

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 6-Bromoquinoline (B19933) 1-oxide typically involves the N-oxidation of 6-bromoquinoline using conventional oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. researchgate.net While effective, these methods often generate significant waste and utilize hazardous reagents. Future research should prioritize the development of more sustainable and efficient synthetic protocols.

Key areas for exploration include:

Photocatalytic Oxygenation: Visible-light-mediated photocatalysis offers a green alternative for N-oxidation reactions. rsc.org Future studies could explore the use of organic dyes or semiconductor-based photocatalysts to facilitate the oxidation of 6-bromoquinoline using molecular oxygen or other benign oxidants, minimizing byproduct formation.

Heterogeneous Catalysis: The use of reusable, solid-supported catalysts can simplify product purification and reduce waste. Research into transition metal oxides or nanocatalysts for the N-oxidation step could lead to more environmentally friendly and economically viable production methods. sid.irnih.gov

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to batch processes. Developing a flow-based synthesis for 6-Bromoquinoline 1-oxide would allow for precise control over reaction parameters, potentially increasing yield and purity while minimizing reaction times.

One-Pot Syntheses: Designing one-pot procedures that combine the synthesis of the quinoline (B57606) core with the subsequent N-oxidation step, perhaps starting from readily available anilines and carbonyl compounds using green catalysts like formic acid, would significantly improve process efficiency. ijpsjournal.com

A comparison of current and potential future synthetic approaches is summarized below.

FeatureCurrent Methods (e.g., m-CPBA)Future Sustainable Methods
Oxidant Peroxy acids, H₂O₂Molecular Oxygen, Air
Catalyst Often stoichiometric or strong acidsPhotocatalysts, Nanocatalysts
Solvent Chlorinated solvents, Acetic AcidGreener solvents (e.g., water, ethanol) or solvent-free
Process BatchContinuous Flow, One-Pot
Byproducts Chlorobenzoic acid, excess acidWater

Expanding the Scope of Metal-Catalyzed Transformations

The N-oxide moiety in this compound is a powerful directing group for carbon-hydrogen (C-H) bond activation, a strategy that allows for the direct functionalization of the quinoline core. nih.govresearchgate.net While research has extensively covered C-H activation of the parent quinoline N-oxide, the interplay between the N-oxide and the C6-bromo substituent in this compound remains a fertile ground for investigation.

Future research should focus on:

Regiodivergent Functionalization: Most metal-catalyzed C-H activations of quinoline N-oxides are selective for the C2 or C8 position. acs.orgacs.org Systematic studies using various transition metals (e.g., Pd, Rh, Ir, Cu) could reveal how the electronic and steric influence of the C6-bromo group affects this regioselectivity, potentially enabling selective functionalization at other positions. nih.govacs.org A key goal would be to develop catalytic systems that can selectively target either the C-H bonds of the pyridine (B92270) ring (C2) or the benzene (B151609) ring (C5, C7, C8).

Dual-Functionalization Strategies: The presence of both a C-H activation directing group (N-oxide) and a cross-coupling handle (bromine) allows for sequential or orthogonal functionalization. Future work could develop one-pot procedures that combine a C8-H arylation with a C6-Suzuki or Buchwald-Hartwig cross-coupling, rapidly building molecular complexity.

Deoxygenative Couplings: The N-oxide group can be removed during the coupling process. Expanding the scope of deoxygenative C2-arylations, alkylations, or aminations to this compound would provide direct access to functionalized 6-bromoquinolines, which are important precursors for pharmaceuticals and materials. researchgate.netnih.gov

Transformation TypePotential Metal CatalystTarget PositionPotential Product Class
C-H Arylation/AlkenylationPd(II), Rh(III)C8, C2Biaryl quinolines, Styryl quinolines
C-H Amination/AmidationIr(III), Cu(I)C8, C2Amino/Amido-substituted quinolines
C-H AlkylationPd(II)C22-Alkyl-6-bromoquinolines
Suzuki/Heck CouplingPd(0)C66-Aryl/Alkenyl-quinoline 1-oxides

Advanced Applications in Material Science and Supramolecular Chemistry

The rigid, planar structure of the quinoline core, combined with the functional handles of the bromo and N-oxide groups, makes this compound an attractive candidate for the development of advanced materials.

Promising future directions include:

Conjugated Polymers: The bromo-substituent is a prime functional group for polymerization via metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille polycondensation). Polymerizing this compound, or its derivatives, could lead to novel conjugated polymers. The N-oxide group would modulate the electronic properties (e.g., LUMO level) of the polymer backbone, potentially yielding materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemosensors.

Supramolecular Assemblies: The N-oxide group is a strong hydrogen bond acceptor and can coordinate with metal ions. These properties can be exploited to construct complex supramolecular architectures. Research could focus on designing self-assembling systems based on this compound that form liquid crystals, gels, or discrete molecular cages through hydrogen bonding, halogen bonding (via the bromine atom), and π-π stacking interactions.

Functional Dyes and Probes: The quinoline scaffold is a known fluorophore. Further functionalization of this compound at either the C6 or a C-H activated position could be used to tune its photophysical properties. This could lead to the development of new fluorescent probes for detecting metal ions or biomolecules, or as components in stimuli-responsive materials.

Computational Design and Mechanistic Insights for New Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. nih.gov For this compound, computational studies can accelerate the discovery of new reactions and applications.

Future research efforts should leverage computational tools to:

Predict Regioselectivity: DFT calculations can model the transition states for C-H activation at different positions (C2, C5, C7, C8) with various metal catalysts. acs.orgacs.org This would allow for the in silico screening of catalysts to achieve desired regioselectivity, saving significant experimental effort.

Elucidate Reaction Mechanisms: The precise mechanism of many metal-catalyzed reactions involving quinoline N-oxides is still debated. Computational studies can map out the entire catalytic cycle, identify rate-determining steps, and clarify the role of ligands and additives, providing crucial insights for reaction optimization. researchgate.net

Design Novel Catalysts: By understanding the key catalyst-substrate interactions that control reactivity and selectivity, new ligands or metal complexes can be designed computationally to achieve transformations that are currently not possible, such as challenging C5 or C7 functionalizations.

Model Material Properties: Theoretical calculations can predict the electronic and photophysical properties (e.g., HOMO/LUMO levels, absorption/emission spectra) of polymers and supramolecular assemblies derived from this compound. rsc.orgresearchgate.net This allows for the rational design of new materials with targeted properties for specific applications in electronics or sensing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.